5-ethyl-1H-pyrazolo[3,4-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-ethyl-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H9N3/c1-2-7-3-6-4-10-11-8(6)5-9-7/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
INCMKPKAQMUDKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C2C(=C1)C=NN2 |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization Methodologies for Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the unambiguous confirmation of molecular structures. For 5-substituted pyrazolo[3,4-c]pyridine derivatives, NMR is crucial for investigating potential tautomerism, such as the N1-H and N2-H forms. Studies have shown that these compounds predominantly exist in the N1-H tautomeric form. researchgate.net
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 5-ethyl-1H-pyrazolo[3,4-c]pyridine is predicted to exhibit characteristic signals that correspond to the protons in its distinct chemical environments. The ethyl group would be identifiable by a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling with each other. The aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings would appear as multiplets or distinct doublets and singlets in the downfield region of the spectrum. The precise chemical shifts and coupling constants (J values) would be invaluable in confirming the substitution pattern and the connectivity of the atoms within the molecule.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Pyrazole-NH | 12.0 - 13.0 | Broad Singlet | - |
| Aromatic-H | 7.0 - 8.5 | Multiplet/Doublet/Singlet | 2.0 - 8.0 |
| Ethyl-CH₂ | 2.8 - 3.2 | Quartet | ~7.0 |
| Ethyl-CH₃ | 1.2 - 1.5 | Triplet | ~7.0 |
This table is predictive and actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic/Heterocyclic-C | 110 - 160 |
| Ethyl-CH₂ | 20 - 30 |
| Ethyl-CH₃ | 10 - 15 |
This table is predictive and actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unequivocally assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also help in tracing the connectivity of the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu Each cross-peak in an HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.educolumbia.edu This is particularly powerful for establishing the connectivity across quaternary carbons and heteroatoms. For instance, an HMBC spectrum would show a correlation between the methylene protons of the ethyl group and the C5 carbon of the pyridine ring, confirming the position of the ethyl substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its elemental composition. The fragmentation pattern, observed upon electron impact or other ionization methods, would likely involve the loss of the ethyl group and subsequent cleavages of the heterocyclic rings. asianpubs.orgresearchgate.netasianpubs.orgasianpubs.org Studying the fragmentation of related pyrazolopyridine structures has shown that common losses include molecules like HCN. asianpubs.orgresearchgate.netasianpubs.org
Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z Value |
| [M]⁺ (Molecular Ion) | 147.08 |
| [M - CH₃]⁺ | 132.06 |
| [M - C₂H₅]⁺ | 118.05 |
This table is predictive and actual experimental values may vary.
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch of the pyrazole ring, C-H stretches of the aromatic and aliphatic portions, and C=C and C=N stretching vibrations within the heterocyclic rings. The spectrum of pyridine itself shows characteristic bands that can be a reference. nist.gov
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (pyrazole) | 3100 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C and C=N Stretch | 1400 - 1600 |
This table is predictive and actual experimental values may vary.
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The precise spatial arrangement of atoms within the this compound molecule can be determined using X-ray crystallography. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which are fundamental parameters defining the molecular geometry.
While specific crystallographic data for this compound is not publicly available, analysis of closely related pyrazolo[3,4-b]pyridine derivatives provides valuable comparative insights. For instance, in a study of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, the fused pyrazole and pyridine rings were found to be nearly planar, with a very small dihedral angle between them. nih.gov This planarity is a common feature in such bicyclic aromatic systems.
The bond lengths within the pyrazolopyridine core are expected to exhibit values intermediate between single and double bonds, characteristic of aromatic systems. For example, the C-N and C-C bonds within the fused rings would be shorter than typical single bonds but longer than double bonds. The geometry around the ethyl substituent at the 5-position would display standard sp³ hybridization for the methylene and methyl carbons.
Table 1: Hypothetical Bond Lengths and Angles for this compound (based on related structures)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |
| Bond Length | C5 | C(ethyl) | ~1.51 Å | |
| C(ethyl) | C(methyl) | ~1.53 Å | ||
| N1 | N2 | ~1.37 Å | ||
| C3a | N2 | ~1.33 Å | ||
| Bond Angle | C4 | C5 | C(ethyl) | ~121° |
| C5 | C(ethyl) | C(methyl) | ~110° | |
| N1 | N2 | C3a | ~105° | |
| Torsion Angle | C4 | C5 | C(ethyl) | C(methyl) |
Note: These values are estimations based on known structures of similar compounds and are for illustrative purposes only. Actual experimental values would require a dedicated crystallographic study of this compound.
Intermolecular Interactions and Crystal Packing Motifs
The way individual molecules of this compound arrange themselves in a solid-state crystal lattice is determined by a variety of non-covalent intermolecular interactions. These interactions are crucial for understanding the material's properties, such as melting point, solubility, and polymorphism.
Hydrogen Bonding: The presence of the N-H group in the pyrazole ring allows for the formation of hydrogen bonds. It is highly probable that the most significant intermolecular interaction in the crystal structure of this compound would be N-H···N hydrogen bonds, where the hydrogen on the pyrazole nitrogen of one molecule interacts with a nitrogen atom (likely the pyridine nitrogen) of a neighboring molecule. This type of interaction is a strong directional force that often leads to the formation of chains or dimeric motifs in the crystal lattice.
In related pyrazolo[3,4-b]pyridine structures, C-H···π interactions have also been observed, where a hydrogen atom from an alkyl or aryl substituent interacts with the π-system of an adjacent molecule. nih.gov It is conceivable that the ethyl group in this compound could participate in similar weak interactions, further stabilizing the crystal packing.
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bonding | N-H | N(pyridine) | 2.8 - 3.2 |
| π-π Stacking | Pyrazolopyridine ring | Pyrazolopyridine ring | 3.3 - 3.8 |
| C-H···π | C-H (ethyl) | Pyrazolopyridine ring | 2.5 - 2.9 (H to ring centroid) |
The combination of these intermolecular forces would dictate the specific three-dimensional arrangement of the molecules in the solid state, influencing the macroscopic properties of the compound. A definitive understanding of the crystal packing of this compound, however, awaits experimental determination via single-crystal X-ray diffraction.
Lack of Specific Research Data on this compound Limits In-Depth Computational Analysis
A comprehensive review of available scientific literature reveals a significant scarcity of dedicated computational and theoretical investigations focused exclusively on the chemical compound This compound . While extensive research exists for the broader pyrazolopyridine scaffold and its various derivatives, specific studies detailing the quantum chemical calculations, molecular docking simulations, and molecular dynamics of the 5-ethyl substituted pyrazolo[3,4-c]pyridine isomer are not readily found in published research.
The pyrazolo[3,4-c]pyridine core is a recognized pharmacophore, and numerous studies have explored the structure-activity relationships of its analogues for various biological targets. jst.go.jp However, these investigations typically involve different substitution patterns at the 1, 3, 5, or 7 positions to modulate activity against targets like glycogen (B147801) synthase kinase 3 (GSK3)α/β, cdc2-like kinases 1 (CLK1), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). jst.go.jp The specific influence of a 5-ethyl group on the computational profile of the 1H-pyrazolo[3,4-c]pyridine has not been a focal point of these studies.
Computational methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are powerful tools for understanding the electronic structure and reactivity of molecules. researchgate.netyoutube.com For related pyrazole and pyridine derivatives, DFT studies have been instrumental in calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which provides insights into chemical reactivity and potential biological activity. researchgate.netniscair.res.in Similarly, molecular docking simulations have been widely used to predict the binding modes and affinities of pyrazolopyridine derivatives within the active sites of various protein targets, including kinases and enzymes. nih.govnih.gov
Despite the common application of these computational techniques to the broader class of pyrazolopyridines, the absence of specific data for this compound prevents a detailed discussion of its electronic properties, binding interactions, and conformational stability based on direct research findings. Any such analysis would be speculative and based on extrapolation from related but distinct chemical entities.
Therefore, while the foundational principles of computational chemistry are well-established and have been applied to similar molecules, a scientifically rigorous article focusing solely on the computational and theoretical investigations of this compound cannot be generated at this time due to the lack of specific research in the public domain.
Computational Chemistry and Theoretical Investigations of 5 Ethyl 1h Pyrazolo 3,4 C Pyridine
Structure-Activity Relationship (SAR) Studies using Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. Computational approaches, particularly molecular docking, are pivotal in dissecting these relationships at an atomic level.
For the pyrazolopyridine scaffold, computational studies have been instrumental in guiding the design of potent inhibitors for various protein targets, such as kinases. nih.govnih.govresearchgate.net A typical investigation involves docking the compound into the active site of a target protein to predict its binding orientation and affinity. tandfonline.com These studies for related pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine derivatives have revealed common interaction patterns, such as:
Hydrogen Bonding: The nitrogen atoms within the pyrazolopyridine core and specific substituents can act as hydrogen bond donors or acceptors, often forming crucial bonds with amino acid residues like serine in the target's active site. nih.govacs.org
π-π Stacking: The aromatic bicyclic ring system of the pyrazolopyridine scaffold frequently engages in favorable π–π stacking interactions with aromatic residues like phenylalanine in the binding pocket. acs.org
Hydrophobic Interactions: Substituents on the core scaffold, such as the ethyl group in 5-ethyl-1H-pyrazolo[3,4-c]pyridine, are analyzed for their ability to fit into hydrophobic pockets within the target, which can significantly influence binding affinity. nih.gov
In a hypothetical SAR study of this compound, molecular docking would be used to predict its binding mode. The analysis would focus on how the ethyl group at the C5 position and the pyrazole (B372694) and pyridine (B92270) rings contribute to binding. By computationally introducing and modifying substituents at other positions (e.g., N-1, C-3, C-7), researchers can build a comprehensive SAR model. rsc.org This model helps in rationalizing why certain modifications enhance activity while others diminish it. For instance, studies on analogous compounds have shown that introducing bulky or electronegative groups at certain positions can increase potency. rsc.org
The table below illustrates a conceptual SAR based on findings from related pyrazolopyridine derivatives, demonstrating how modifications could theoretically impact biological activity.
Table 1: Illustrative Structure-Activity Relationships in Pyrazolopyridine Derivatives
| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale based on Analog Studies |
|---|---|---|---|
| N-1 of Pyrazole | Small alkyl groups | Potentially increase activity | May enhance hydrophobic interactions in the binding pocket. acs.org |
| C-3 of Pyrazole | Aromatic rings | May increase activity | Can participate in additional π-π stacking or hydrophobic interactions. nih.gov |
| C-5 of Pyridine | Hydrophilic fragments (e.g., sulfonamide) | Potentially increase activity | Can form new hydrogen bonds with key residues. nih.gov |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This method is used to predict the activity of new, unsynthesized molecules.
The development of a QSAR model for a series of compounds based on the this compound scaffold would involve several key steps:
Data Set Assembly: A collection of pyrazolopyridine derivatives with experimentally measured biological activities (e.g., IC₅₀ values) would be compiled to serve as the training and test sets for the model. rsc.org
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP).
Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that correlates the descriptors with biological activity. nih.gov The predictive power of the model is rigorously validated using statistical metrics like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (q²), and the predictive R² (R²pred) for an external test set. rsc.org A robust QSAR model for pyrazolopyrimidine derivatives, for example, achieved high statistical significance with a q² of 0.666 and an R²pred of 0.745. rsc.org
Such a model for this compound derivatives would provide valuable insights into which structural properties are most critical for activity. For instance, a QSAR study on Aurora A kinase inhibitors revealed that bulky, electron-withdrawing substituents at certain positions were favorable for inhibitory activity. tandfonline.com
The table below lists some common molecular descriptors that would be relevant in a QSAR study of pyrazolopyridine analogs.
Table 2: Common Molecular Descriptors in QSAR Modeling and Their Significance
| Descriptor Class | Example Descriptor | Significance in Activity Modeling |
|---|---|---|
| Electronic | Dipole Moment | Represents the polarity of the molecule, which influences interactions with polar residues in the target. |
| Steric/Topological | Molecular Weight | Relates to the size of the molecule, affecting its fit within a binding site. |
| Steric/Topological | Wiener Index | A topological descriptor that reflects the molecule's branching and compactness. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity, which is crucial for membrane permeability and hydrophobic interactions. |
| Thermodynamic | Molar Refractivity | Describes the volume and polarizability of the molecule, influencing dispersion forces. |
By using validated QSAR models, researchers can screen virtual libraries of compounds based on the this compound scaffold, prioritizing the synthesis of only those molecules predicted to have the highest activity. nih.gov This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates.
Medicinal Chemistry and Biological Activity Mechanisms of Pyrazolo 3,4 C Pyridine Derivatives
Pyrazolo[3,4-c]pyridine Scaffold as a Privileged Structure in Drug Discovery
The pyrazolo[3,4-c]pyridine scaffold is recognized as a "privileged structure" in drug discovery. This designation is attributed to its ability to bind to a variety of biological targets with high affinity, leading to the development of potent and selective therapeutic agents. Its structural framework is present in a range of small molecule therapies targeting conditions such as anxiety, cardiovascular diseases, and Parkinson's disease. nih.gov The versatility of the pyrazolo[3,4-c]pyridine core allows for chemical modifications at multiple positions, enabling the optimization of pharmacokinetic and pharmacodynamic properties. nih.govrsc.org This adaptability has made it a cornerstone in fragment-based drug discovery (FBDD), where novel heterocyclic fragments are elaborated to complement specific target proteins. rsc.org
The interest of medicinal chemists in pyrazolo[3,4-b]pyridines, a related isomer, stems from their close resemblance to purine (B94841) bases like adenine (B156593) and guanine. mdpi.comnih.gov This similarity has led to the inclusion of over 300,000 structures based on this scaffold in scientific literature, highlighting its importance. mdpi.com The fusion of a pyrazole (B372694) ring with other cyclic skeletons has become a significant strategy in the discovery of lead compounds. researchgate.net
Bioisosterism with Purine and Adenine Analogues
A key feature of the pyrazolo[3,4-c]pyridine scaffold is its role as a bioisostere of purines, particularly adenine. nih.gov Bioisosterism refers to the substitution of atoms or groups of atoms in a molecule with other atoms or groups that have similar physical or chemical properties, resulting in similar biological activity. The pyrazolo[3,4-d]pyrimidine bicycle, another related scaffold, is also considered a bioisostere of the purine ring and has shown potent growth inhibitory activity. nih.gov This structural mimicry allows pyrazolo[3,4-c]pyridine derivatives to effectively interact with the ATP-binding sites of various enzymes, particularly kinases. nih.gov
The pyrazolo[3,4-d]pyrimidine scaffold is a well-known isostere of the adenine ring of ATP, enabling molecules containing this scaffold to mimic the binding interactions in the hinge region of kinase active sites. rsc.org This has been a successful strategy in the development of kinase inhibitors. Similarly, 4-aminopyrazolo(3,4-d)pyrimidine has been studied as an adenine analogue, and its effects can be reversed by adenine or adenine-containing compounds in various biological systems. sci-hub.se This suggests that its mechanism of action involves interference with adenine utilization or purine biosynthesis. sci-hub.se
Investigation of Molecular Mechanisms of Action
The therapeutic potential of pyrazolo[3,4-c]pyridine derivatives is rooted in their ability to modulate the activity of various enzymes and receptors involved in disease pathogenesis. Extensive research has focused on elucidating the molecular mechanisms through which these compounds exert their biological effects.
Enzyme Inhibition Studies (e.g., Kinases, Phosphodiesterases, Carbonic Anhydrases)
A primary mechanism of action for many pyrazolo[3,4-c]pyridine derivatives is the inhibition of key enzymes. Their structural similarity to endogenous ligands, such as ATP, allows them to competitively bind to the active sites of these enzymes, thereby blocking their function.
Kinases are a major class of enzymes targeted by pyrazolo[3,4-c]pyridine derivatives due to their critical role in cell signaling and proliferation.
c-Met and ALK: Derivatives of the related 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of both wild-type and mutant forms of anaplastic lymphoma kinase (ALK), such as the crizotinib-resistant ALK-L1196M mutant. nih.gov For instance, compound 10g from this series demonstrated exceptional enzymatic activity against both ALK-wt and ALK-L1196M, with IC50 values of less than 0.5 nM. nih.gov Molecular docking studies revealed that this compound forms favorable interactions within the kinase domain of ALK-L1196M. nih.gov
TBK1: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and oncogenesis. nih.gov Compound 15y from this series was a particularly potent inhibitor with an IC50 value of 0.2 nM and demonstrated good selectivity. nih.gov
CDKs: Pyrazolo[3,4-c]pyridazines have been identified as novel and selective inhibitors of cyclin-dependent kinases (CDKs). acs.org High-throughput screening identified a lead compound that was a potent inhibitor of CDK1/cyclin B. acs.org Subsequent structure-activity relationship (SAR) studies led to the synthesis of more active analogues. acs.org Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been designed as novel CDK2 inhibitors, with molecular docking simulations confirming their fit into the CDK2 active site. nih.govrsc.org
PIM-1: Novel derivatives based on the pyrazolo[3,4-b]pyridine scaffold have been developed as potential inhibitors of PIM-1 kinase for breast cancer therapy. nih.gov Certain compounds from this series exhibited remarkable cytotoxic activity against MCF-7 breast cancer cells. nih.gov
EGFR: Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. rsc.org Some of these compounds have shown significant broad-spectrum anticancer activity. rsc.org
TRK: Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as inhibitors of tropomyosin receptor kinases (TRKs). rsc.orgrsc.org Compound C03 from one such study showed an IC50 value of 56 nM against TRKA. rsc.orgrsc.org
The following table summarizes the inhibitory activities of selected pyrazolo[3,4-b/c/d]pyridine derivatives against various kinases.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| 10g | 1H-Pyrazolo[3,4-b]pyridine | ALK-wt, ALK-L1196M, ROS1 | <0.5 | nih.gov |
| 15y | 1H-Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | nih.gov |
| C03 | Pyrazolo[3,4-b]pyridine | TRKA | 56 | rsc.orgrsc.org |
Pyrazolopyridine derivatives have also been explored as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides. Efforts to enhance the PDE4-inhibitory activity of the non-selective PDE inhibitor ibudilast (B1674240) led to the development of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones. nih.gov Structure-activity relationship studies revealed that introducing a hydrophobic substituent at the pyridazinone N(2) center and a methoxy (B1213986) group at the C-7' position of the pyrazolopyridine ring strongly promotes PDE4 inhibition. nih.gov Furthermore, moving the pyridazinone ring connection from the C-3' to the C-4' position of the pyrazolopyridine significantly enhances PDE4 inhibitory activity. nih.gov
A novel class of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives has been discovered as potent and orally available inhibitors of Receptor Interacting Protein 1 (RIP1) kinase. acs.orgnih.govacs.org RIP1 kinase is a critical mediator of necroptotic cell death and is implicated in various inflammatory diseases. Optimization of a hit compound from a high-throughput screen led to the discovery of compound 22 , a highly potent and brain-penetrating RIP1 kinase inhibitor. nih.govacs.org This compound effectively suppressed necroptotic cell death in both human and mouse cells and showed efficacy in a mouse model of multiple sclerosis. nih.govacs.org X-ray co-crystal structures revealed that these inhibitors bind to an allosteric pocket at the back of the ATP binding site of RIPK1, classifying them as type III kinase inhibitors. researchgate.net
The table below shows the inhibitory potency of a representative 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivative against RIP1 kinase.
| Compound ID | Scaffold | Target Kinase | pKi | Reference |
| 14 | 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine | RIP1 | 8.41 | acs.org |
Cystathionine β-Synthase (CBS) Inhibition
There is no available scientific literature that specifically identifies or evaluates 5-ethyl-1H-pyrazolo[3,4-c]pyridine as an inhibitor of Cystathionine β-Synthase (CBS). Although substituted pyrazolo[3,4-c]pyridines have been explored as a potential class of CBS inhibitors, specific inhibitory data, such as IC₅₀ values or detailed structure-activity relationships for the 5-ethyl derivative, have not been published. General research in this area has noted the challenge in identifying selective pharmacological inhibitors for CBS nih.gov.
Carbonic Anhydrase (CA) Inhibition
No studies have been found that investigate the inhibitory activity of this compound against Carbonic Anhydrase (CA) isoforms. Research into pyrazolopyridine-based CA inhibitors has focused on other isomers, such as pyrazolo[4,3-c]pyridine sulfonamides, which have shown inhibitory potential against various human CA isoforms. nih.govnih.gov However, this research does not extend to the specific this compound compound.
Receptor Binding Studies
Specific receptor binding affinities and profiles for this compound are not documented in the current scientific literature. Investigations into the receptor binding properties of related heterocyclic structures have been conducted on different isomers, such as 1H-pyrazolo[3,4-b]pyridines, which have been studied for their interaction with targets like the A1-adenosine receptor. nih.gov However, these findings cannot be directly attributed to this compound.
Mechanisms of Antiproliferative Activity
While some derivatives of the pyrazolo[3,4-c]pyridine scaffold, such as certain 3-phenyl-substituted analogs, have been reported to possess antiproliferative activity, the specific mechanisms of action for this compound have not been elucidated. nih.gov There is no available data detailing its effects on processes like cell cycle arrest or the induction of apoptosis in cancer cell lines. Studies on related but structurally distinct tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives have shown that some compounds in this class can inhibit kinases like Aurora-A, Aurora-B, and mTOR, leading to antiproliferative effects. eurjchem.com
Targeted Biological Pathways and Disease Research Applications
Research in Cancer Biology
There is a lack of specific research applying this compound to the study of cancer biology. The broader pyrazolopyridine class of compounds has been investigated for various anticancer roles, with different isomers being designed as inhibitors for targets like c-KIT and TBK1. nih.govnih.gov However, no such research has been published for the this compound derivative specifically.
Research in Neurodegenerative Disorders
No published research connects this compound to the field of neurodegenerative disorders. There are no studies evaluating its potential as a therapeutic agent or as a probe for biological targets, such as amyloid plaques in Alzheimer's disease. Research into related isomers includes a patent for 1H-pyrazolo[4,3-b]pyridine derivatives for potential use in neurodegenerative conditions, but this is distinct from the compound . google.com
Research in Inflammatory Diseases
Derivatives of the pyrazolo[3,4-c]pyridine scaffold have demonstrated potential as anti-inflammatory agents. Research has shown that these compounds can modulate inflammatory pathways, though the specific mechanisms for many derivatives are still under investigation. Some pyrazolo[3,4-c]pyrazole (B14755706) derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. globalresearchonline.netsciencescholar.us For instance, certain synthesized compounds showed significant anti-inflammatory activity when compared to standard drugs. globalresearchonline.net The anti-inflammatory effects of some derivatives are attributed to the inhibition of enzymes like cyclooxygenase (COX). researchgate.net
One area of interest is the inhibition of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix and are implicated in conditions like arthritis. While research on pyrrolo[3,4-c]pyridine derivatives has shown MMP inhibitory activity, this provides a rationale for exploring similar potential in pyrazolo[3,4-c]pyridine analogs. nih.gov Additionally, phosphodiesterase 4 (PDE4) is a key enzyme in inflammation, and pyrazolo[3,4-b]pyridine derivatives have been optimized as PDE4 inhibitors, suggesting a possible mechanism for related scaffolds. nih.gov
The anti-inflammatory potential of pyrazole-containing compounds is well-documented, with many exhibiting a range of biological activities. mdpi.com The synthesis of novel pyrazolo[3,4-c]pyrazole derivatives has yielded compounds with notable anti-inflammatory and analgesic properties. globalresearchonline.netsciencescholar.us For example, specific compounds from a synthesized series demonstrated very significant anti-inflammatory activity in animal models. globalresearchonline.net
Research in Infectious Diseases
The pyrazolo[3,4-c]pyridine scaffold and its derivatives have been investigated for a broad spectrum of activities against various infectious agents.
Antimicrobial: Several studies have explored the antimicrobial potential of pyrazolo[3,4-c]pyridine derivatives. For instance, a series of N-[(Benzhydryl) / (l-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-l-yl acetamide (B32628) derivatives were synthesized and showed slight activity against Bacillus cereus and Staphylococcus aureus. researchgate.net Other related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, have also been extensively studied for their antibacterial properties. jst.go.jpnih.govacs.org
Antiviral: The antiviral properties of pyrazolopyridine derivatives have been noted, particularly against Herpes Simplex Virus Type-1 (HSV-1). nih.gov While the specific research cited focuses on 1H-pyrazolo[3,4-b]pyridine derivatives, it highlights the potential of the broader pyrazolopyridine class as a source of novel antiviral agents. nih.govresearchgate.net These compounds have been shown to interfere with viral replication through various mechanisms. nih.gov
Antitubercular: The fight against tuberculosis has led to the investigation of various heterocyclic compounds. Pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been identified as a novel class of antimycobacterial agents that target mycobacterial respiration. exlibrisgroup.com Additionally, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) hybrids have shown promise as potent anti-tubercular agents. researchgate.net While direct studies on this compound are less common, the activity of related scaffolds suggests this is a viable area for future research. nih.govacs.org
Antimalarial: The emergence of drug-resistant malaria has spurred the search for new antimalarial compounds. nih.gov Pyrazolo[3,4-b]pyridine derivatives have been designed as isosteres of known antimalarials and have shown activity against Plasmodium falciparum. nih.govnih.gov Some of these compounds have demonstrated sub-micromolar in vitro activity against the parasite. nih.gov
Antifungal: Pyrazolo[3,4-c]pyridine derivatives have been evaluated for their antifungal properties. Some synthesized compounds have shown activity against various fungal strains. researchgate.net Related pyrazolo[3,4-b]pyridine derivatives have also been tested against clinically important fungi like Candida albicans and Cryptococcus neoformans. nih.gov Furthermore, pyrazolo[3,4-d]pyridazinones have demonstrated notable antifungal effects. researchgate.net
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Impact of Ethyl Group Substitution on Biological Activity and Selectivity
The substitution pattern on the pyrazolo[3,4-c]pyridine core is a critical determinant of its biological activity. While specific SAR studies on the this compound are not extensively detailed in the provided results, general principles from related pyrazole-containing compounds can be inferred. For instance, in a series of pyrrolo[3,4-c]pyridine derivatives, the activity was found to increase with ethyl and propyl chains at a particular position compared to a methyl group, while larger substituents led to a significant loss of potency. nih.gov This suggests that the size and nature of the alkyl group, such as the ethyl group at the C5 position, can significantly influence the compound's interaction with its biological target. In another study on antitubercular 2-pyrazolylpyrimidinones, the addition of bulkier alkyl groups like ethyl at the R5 position of the pyrazole was tolerated for activity against M. tuberculosis. nih.gov
Influence of Substituents at N-1, C-3, and C-7 Positions on Biological Interactions
The biological activity of pyrazolo[3,4-c]pyridine derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core.
N-1 Position: The substituent at the N-1 position of the pyrazole ring often points towards the solvent-exposed region of a protein's binding site, suggesting that a variety of substituent sizes could be tolerated. acs.org However, in some cases, N-methylation of a pyrazolopyridine nucleus can completely abolish activity, indicating that the N(1)-H may be crucial for forming hydrogen bonds with the target protein. nih.gov Studies on pyrazolo[3,4-b]pyridines show that a significant portion of active compounds have a methyl group at the N1 position, followed by other alkyl groups and phenyl groups. researchgate.netmdpi.com
C-3 Position: The C-3 position is a key site for modification in the development of pyrazolopyridine-based inhibitors. researchgate.net In the context of FGFR kinase inhibitors, various substituents at the C3-position of the pyrazolopyridine scaffold have been explored, with different groups leading to varied enzymatic and cellular potencies. nih.gov For antifungal pyrazolo[3,4-b]pyridines, compounds with a methyl group at the C-3 position showed good activity. nih.gov
C-7 Position: The C-7 position also offers a site for modification that can impact biological activity. In pyrazolo[4,3-c]pyridines, a polar 4-hydroxyphenyl substituent at the 7-position resulted in the most potent antiproliferative activity. nih.gov The synthesis of 7-aminopyrazolo[3,4-c]pyridine has been explored as a precursor for compounds of pharmacological interest, and it has been shown that the 7-chloro derivative is susceptible to nucleophilic substitution, allowing for further diversification at this position. researchgate.net Synthetic strategies have been developed for the selective functionalization of the C-7 position of pyrazolo[3,4-c]pyridines. rsc.org
Pharmacological Profile Research (excluding clinical data)
In Vitro Pharmacological Assessment Methodologies
The pharmacological evaluation of this compound and its derivatives relies on a variety of in vitro assays to determine their biological activity and potential therapeutic applications.
Enzyme Assays: These assays are fundamental for identifying and characterizing enzyme inhibitors. For instance, the inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against tropomyosin receptor kinase A (TRKA) has been evaluated using in vitro enzyme activity assays. nih.govrsc.org Similarly, the potential of these compounds as inhibitors of fibroblast growth factor receptor (FGFR) kinase is assessed through enzymatic assays. nih.gov For anti-inflammatory research, assays for cyclooxygenase (COX-1/COX-2) inhibition are employed. researchgate.net The inhibitory potential against TANK-binding kinase 1 (TBK1) has also been determined using in vitro kinase assays. nih.gov
Cell-based Assays: These assays provide insights into the activity of compounds in a cellular context.
Antiproliferative Assays: To evaluate anticancer potential, the antiproliferative activity of pyrazolo[4,3-c]pyridines has been tested against various human cancer cell lines, such as MV4-11, K562, and MCF-7. nih.gov The sulforhodamine B (SRB) assay is another method used to assess the antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives on cell lines like HepG2 and MCF7. jst.go.jp
Antimicrobial Susceptibility Tests: The antimicrobial activity of pyrazolo[3,4-c]pyridine derivatives is determined using methods like the agar (B569324) well diffusion and broth macrodilution methods to find the minimum inhibitory concentration (MIC). jst.go.jp The Lowenstein-Jensen slope technique is utilized for in vitro antitubercular screening. nih.gov
Antiviral Assays: The antiviral efficacy is often determined by measuring the 50% effective concentration (EC50) in cell cultures infected with a specific virus, such as HSV-1. nih.gov
Cytotoxicity Assays: To assess the safety profile at a cellular level, cytotoxicity is measured, often in parallel with activity assays. For example, the 50% cytotoxic concentration (CC50) is determined against various cell lines to calculate the selectivity index (SI). nih.gov
Below is an interactive table summarizing some of the in vitro assessment methodologies used for pyrazolo[3,4-c]pyridine derivatives and related compounds.
| Assay Type | Target/Organism | Purpose | Example Compound Class | Key Parameters Measured |
| Enzyme Assay | TRKA, FGFR, COX, TBK1 | To determine enzyme inhibitory activity | Pyrazolo[3,4-b]pyridines | IC50 |
| Cell-based Assay | Cancer Cell Lines (e.g., K562, MCF-7) | To assess antiproliferative effects | Pyrazolo[4,3-c]pyridines | GI50, IC50 |
| Antimicrobial Assay | Bacteria (e.g., S. aureus), Fungi (e.g., C. albicans) | To evaluate antimicrobial efficacy | Pyrazolo[3,4-c]pyridines | MIC, Zone of Inhibition |
| Antiviral Assay | Viruses (e.g., HSV-1) | To measure antiviral potency | Pyrazolo[3,4-b]pyridines | EC50, CC50 |
| Antitubercular Assay | Mycobacterium tuberculosis | To screen for antitubercular activity | Pyrazolylpyrazoline hybrids | MIC |
Metabolic Stability Studies in Research Models (e.g., Liver Microsomes)
Information regarding the metabolic stability of this compound, including detailed research findings and data tables from studies using models like liver microsomes, is not available in the reviewed literature.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways for Complex Derivatives
The value of a heterocyclic fragment in drug discovery is directly tied to the ability to elaborate its structure and explore different "growth-vectors" to optimize interactions with a target protein. rsc.orgrsc.org Future research must focus on developing versatile synthetic methodologies for the 5-ethyl-1H-pyrazolo[3,4-c]pyridine core. Building on established methods for related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, a key opportunity lies in the selective functionalization at multiple positions. rsc.orgrsc.orgresearchgate.net
Key synthetic strategies to be explored include:
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi cross-coupling have proven effective for modifying the pyrazolopyridine core. rsc.orgrsc.org Applying these to a suitable precursor of this compound would enable the introduction of a wide range of aryl, heteroaryl, and amino substituents.
Direct C-H Functionalization: Modern methods involving selective metalation, for instance using TMPMgCl·LiCl, followed by reaction with various electrophiles, could provide direct access to novel derivatives without the need for pre-functionalized starting materials. rsc.orgrsc.org
Multi-component Reactions: One-pot, three-component reactions, which have been successfully used for other pyrazolopyrimidine systems, could offer an efficient route to complex molecules from simple precursors. rsc.org
Table 1: Potential Functionalization Strategies for the this compound Scaffold
| Position | Reaction Type | Potential Reagents/Catalysts | Reference Methodology |
|---|---|---|---|
| C-3 | Suzuki-Miyaura Coupling | Boronate esters, Pd(dppf)Cl2, Cs2CO3 | rsc.org, rsc.org |
| C-5 (analogue) | Buchwald-Hartwig Amination | Amines, Pd catalyst | rsc.org, rsc.org |
| C-7 | Selective Metalation/Negishi Coupling | TMPMgCl·LiCl, ZnCl2, various electrophiles | rsc.org, rsc.org |
| N-1 / N-2 | N-Alkylation / N-Arylation | Alkyl/aryl halides, base | rsc.org, rsc.org |
Advanced Computational Design and Optimization of Ligands
Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the discovery process. tandfonline.comnih.gov Future efforts should employ advanced computational models to design and optimize ligands derived from the this compound scaffold. By leveraging the known structures of biological targets, molecular docking simulations can predict the binding modes of novel derivatives and guide synthetic efforts. nih.govnih.gov
Key computational approaches include:
Molecular Docking: To identify potential biological targets and predict binding affinities, docking studies should be performed against a panel of relevant proteins, particularly kinases like CDK2, TRKA, and PIM-1, where related pyrazolopyridine scaffolds have shown activity. nih.govresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): Once initial hits are identified, 3D-QSAR models can be developed to understand the relationship between the chemical structure of the derivatives and their biological activity, helping to prioritize the synthesis of more potent compounds. rsc.org
Pharmacophore Modeling: Based on known active compounds for specific targets, a pharmacophore model can be generated to design novel molecules that retain the key interaction features required for biological activity. acs.org
Development of this compound as Chemical Probes for Biological Systems
Chemical probes are powerful tools for studying the function of proteins in their native biological context. euroscholars.eu Derivatives of this compound could be developed into highly selective chemical probes to investigate specific biological pathways. This involves designing molecules that can covalently bind to or selectively interact with a target protein, allowing for its identification and functional characterization. nih.gov
The development of these probes could follow these steps:
Identification of a Target: Based on initial screening, a specific protein target, such as a kinase from the PIM family, could be selected. google.com
Design of a Covalent Inhibitor: A derivative of this compound could be functionalized with a reactive group (a "warhead") that forms a covalent bond with a specific amino acid residue in the target's active site. nih.gov
Activity-Based Protein Profiling (ABPP): The resulting probe can be used in ABPP experiments to label and identify active enzymes in complex biological samples, which can help in validating the target and understanding its role in disease. euroscholars.eu
Combinatorial Chemistry Approaches for Scaffold Diversification
To fully explore the chemical space around the this compound core, combinatorial chemistry offers a high-throughput strategy for generating large libraries of diverse compounds. nih.govnih.gov By systematically combining a set of building blocks at different functionalization points on the scaffold, a vast number of derivatives can be synthesized and screened for biological activity.
The "vectorial functionalization" strategies, which allow for controlled, site-selective modifications, are particularly well-suited for combinatorial library synthesis. rsc.orgrsc.orgresearchgate.net A future research program could involve a parallel synthesis approach where different starting materials are reacted at the C-3, C-7, and N-1/N-2 positions of the pyrazolopyridine ring system to rapidly generate a library of compounds for high-throughput screening. The diversification of such scaffolds is a cornerstone of modern drug discovery. rsc.orgnih.gov
Elucidation of Undiscovered Biological Targets and Pathways
While the structural similarity of pyrazolopyridines to purines suggests a broad potential for biological activity, the specific targets of most derivatives remain to be discovered. rsc.org A crucial future direction is the systematic screening of this compound derivatives against large panels of biological targets to uncover novel activities and mechanisms of action.
Table 2: Known Biological Targets of Related Pyrazolopyridine Isomers
| Target Class | Specific Target | Scaffold | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| Kinase | TBK1 | 1H-pyrazolo[3,4-b]pyridine | 0.2 nM | tandfonline.com, nih.gov |
| Kinase | TRKA | pyrazolo[3,4-b]pyridine | 56 nM | nih.gov |
| Kinase | PIM-1 | pyrazolo[3,4-b]pyridine | 26 nM | nih.gov |
| Kinase | PI3Kγ/δ | pyrazolo[1,5-a]pyridine | 4.0 nM / 9.1 nM | acs.org |
| GPCR | GPR119 | 1H-pyrazolo[3,4-c]pyridine | Single-digit nM | nih.gov |
| Kinase | CDK2 | pyrazolo[3,4-d]pyrimidine | Potent Inhibition | nih.gov |
Future research should involve:
Phenotypic Screening: Testing libraries of compounds in cell-based assays to identify molecules that produce a desired biological effect, without a priori knowledge of the target.
Target Deconvolution: Once active compounds are identified through phenotypic screening, techniques such as affinity chromatography, proteomics, and genetic approaches can be used to identify their specific molecular targets.
Pathway Analysis: After identifying a target, further studies can elucidate the broader biological pathways that are modulated by the compound, providing a deeper understanding of its mechanism of action and therapeutic potential.
By systematically pursuing these research avenues, the scientific community can unlock the full potential of the this compound scaffold and its derivatives, potentially leading to the development of novel therapeutic agents for a range of human diseases.
Q & A
Q. How can multi-step synthesis of 5-ethyl-1H-pyrazolo[3,4-c]pyridine derivatives be optimized for improved yield and purity?
- Methodological Answer : Optimization involves iterative adjustments to reaction conditions. For example, solvent selection (e.g., THF for improved solubility ), temperature control, and catalyst screening. Purification via flash column chromatography (e.g., Pentane:Ethyl Acetate gradients) and recrystallization can enhance purity . Monitoring intermediates with HPLC or TLC ensures stepwise efficiency. Yield improvements may require stoichiometric tuning of reagents and protecting group strategies to minimize side reactions .
Q. What analytical techniques are critical for confirming the structure and purity of this compound derivatives?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- 1H/13C NMR : Assign proton and carbon environments (e.g., δ 2.80 ppm for ethyl groups ).
- HRMS : Validate molecular ion peaks (e.g., m/z 147.0796 ).
- HPLC : Quantify purity (>95% recommended for biological assays) .
- Elemental Analysis : Confirm empirical formulas (e.g., C9H14ClN3O2 for hydrochloride salts ).
Q. What in vitro screening strategies are recommended to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets) .
- Receptor binding : Radioligand displacement assays (e.g., GPCRs or nuclear receptors) .
- Cytotoxicity : MTT or ATP-luciferase assays in cancer cell lines . Include positive controls (e.g., antitumor analogs like 1-Methyl-3-(propan-2-yl)-pyrazolo[3,4-c]pyridine) for benchmarking .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer :
- Core modifications : Synthesize analogs with varied substituents (e.g., alkyl chains, halogens, or carboxylates) to assess effects on bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical binding motifs .
- Biological validation : Compare activity across analogs (e.g., neuroprotective vs. anti-inflammatory profiles ). Prioritize derivatives with dual alkyl substitutions for enhanced solubility and bioavailability .
Q. How should researchers resolve contradictions in biological activity data across structurally similar pyrazolo[3,4-c]pyridine derivatives?
- Methodological Answer :
- Assay standardization : Validate protocols for consistency in pH, temperature, and cell lines .
- Metabolic stability : Test derivatives in hepatocyte models to rule out rapid degradation .
- Structural analogs : Compare with compounds like 1-Isopropylpyrazolo[3,4-c]pyridine to identify substituent-specific effects . Contradictions may arise from off-target interactions, requiring proteome-wide profiling (e.g., kinome screens) .
Q. What strategies are effective in improving the solubility and bioavailability of this compound derivatives?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester or phosphate) .
- Formulation : Use co-solvents (e.g., PEG 400) or nanocarriers for in vivo delivery .
- Structural tweaks : Incorporate hydrophilic substituents (e.g., hydroxyl or amine groups) without compromising target affinity .
Q. How can pharmacokinetic (PK) studies be structured to evaluate this compound derivatives in preclinical models?
- Methodological Answer :
- In vitro ADME : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .
- In vivo PK : Administer derivatives intravenously/orally in rodents; collect plasma samples for LC-MS/MS analysis . Monitor key parameters (t1/2, Cmax, AUC).
- Tissue distribution : Use radiolabeled compounds to track accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
